ML148 is classified as a small molecule inhibitor and is derived from synthetic organic chemistry. It is categorized under benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is primarily used in laboratory settings for research purposes rather than as a therapeutic agent.
The synthesis of ML148 involves multiple steps beginning with commercially available starting materials. The key steps include:
The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to optimize the yield and purity of ML148. Specific details regarding reagents and conditions may vary based on the laboratory protocols employed.
ML148's molecular structure features a benzimidazole moiety that contributes to its biological activity. The compound can be represented by its molecular formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms.
The structural analysis reveals that the compound contains functional groups that facilitate its interaction with the target enzyme, 15-hydroxyprostaglandin dehydrogenase. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure during synthesis.
ML148 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The types of chemical reactions it can participate in include:
These reactions can yield various derivatives of ML148 with different functional groups, expanding its potential applications in research.
The mechanism of action for ML148 involves its specific inhibition of 15-hydroxyprostaglandin dehydrogenase. By inhibiting this enzyme, ML148 affects the metabolism of prostaglandins, leading to altered levels of these compounds in biological systems. This inhibition can result in significant changes in inflammatory responses and cancer cell proliferation.
ML148 interacts directly with the active site of 15-hydroxyprostaglandin dehydrogenase, leading to competitive inhibition. This interaction prevents the enzyme from metabolizing prostaglandins effectively, thereby increasing their levels and enhancing their physiological effects.
The physical and chemical properties of ML148 contribute to its functionality as a research tool:
These properties are critical for determining appropriate experimental conditions for studies involving ML148.
ML148 has numerous applications across various scientific fields:
15-Hydroxyprostaglandin dehydrogenase (15-PGDH; encoded by the HPGD gene) is a rate-limiting NAD⁺-dependent enzyme responsible for the metabolic inactivation of prostaglandins (PGs), including PGE₂, PGD₂, and PGF₂α [2] [4]. This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGs into 15-keto metabolites, which exhibit significantly reduced biological activity [2] [10]. As a critical regulator of prostaglandin signaling, 15-PGDH functions as a functional antagonist of cyclooxygenase-2 (COX-2), maintaining tissue homeostasis by preventing excessive PG accumulation [4] [10].
Tissue Distribution and Regulatory Mechanisms:15-PGDH is ubiquitously expressed across mammalian tissues, with the highest levels observed in the lung, gastrointestinal tract, kidney, and liver [4]. Its expression is dynamically regulated by epigenetic modifications, transcriptional factors, and post-translational mechanisms. Key regulatory pathways include:
Table 1: Tissue-Specific Expression and Regulatory Factors of 15-PGDH
Tissue/Organ | Expression Level | Key Regulatory Factors | Biological Impact |
---|---|---|---|
Lung | High | TGF-β, TNF-α | Modulates pulmonary inflammation |
Colon | High | DNA methylation, miR-31 | Tumor suppression |
Liver | Moderate | Nrf2, oxidative stress | Detoxification |
Kidney | Moderate | COX-2/PGE₂ feedback loop | Acute kidney injury resolution |
Skeletal Muscle | Low | Aging-associated inflammation | Regeneration capacity |
Discovery and Structural Optimization:ML148 (CAS: 451496-96-1; C₂₀H₂₁N₃O; MW: 319.40 g/mol) emerged from a quantitative high-throughput screen (qHTS) of the Molecular Libraries Small Molecule Repository (MLSMR) [3] [5]. It belongs to a benzimidazole-derived chemotype characterized by a cyclohexylamide moiety and a 3-methylphenyl substituent [3] [8]. Key characteristics include:
Mechanism of Action:ML148 binds to the catalytic site of 15-PGDH, exploiting a dynamic "lid domain" (residues F185-Y217) that undergoes induced-fit closure to encapsulate the inhibitor [6]. Critical interactions include:
Table 2: Comparative Profile of 15-PGDH Inhibitors
Inhibitor | IC₅₀ (nM) | Selectivity Profile | Chemical Class | Cellular PGE₂ Induction |
---|---|---|---|---|
ML148 | 56 | >600-fold vs. ALDH1A1/HADH2 | Benzimidazole-amide | 3–5 fold (A549/LNCaP) |
ML149 | 54 | Selective over ALDH3A1 | Triazoloazepine | 4 fold (A549) |
(+)-SW209415 | 0.2 | >5,000-fold vs. SDR family | Sulfoxide-thienopyridine | 8 fold (hematopoietic cells) |
CT-8 | 51 | PPARγ off-target effects | Thiazolidinedione | Moderate (colonic mucosa) |
Current Research Objectives:
Critical Knowledge Gaps:
Table 3: Key Research Gaps and Proposed Approaches
Research Gap | Current Challenges | Innovative Approaches |
---|---|---|
Tissue-specific targeting | Systemic PGE₂ elevation causing inflammation | Nanoparticle-mediated delivery systems |
Context-dependent roles in cancer | Duality in tumor suppression/promotion | Single-cell omics in tumor microenvironments |
Epigenetic regulation complexity | HDAC/miRNA interactions modulating HPGD expression | Dual-targeted epigenetic/inhibitor therapy |
Structural dynamics of lid domain | Conformational flexibility impeding drug design | Cryo-EM-guided allosteric inhibitors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0